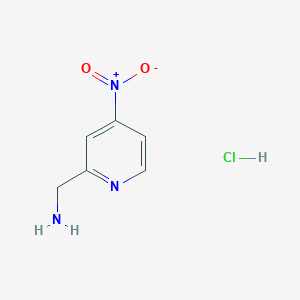

(4-Nitropyridin-2-yl)methanamine hydrochloride

Beschreibung

BenchChem offers high-quality (4-Nitropyridin-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitropyridin-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-nitropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-5-3-6(9(10)11)1-2-8-5;/h1-3H,4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZDZFHRYZKVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733775 | |

| Record name | 1-(4-Nitropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-07-0, 1126854-42-9 | |

| Record name | 2-Pyridinemethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4-Nitropyridin-2-yl)methanamine hydrochloride physical properties

This is an in-depth technical guide for (4-Nitropyridin-2-yl)methanamine hydrochloride , a specialized intermediate in medicinal chemistry.

Physical Properties, Synthesis, and Characterization Protocols

Executive Summary & Chemical Identity

(4-Nitropyridin-2-yl)methanamine hydrochloride is a critical building block for the synthesis of nitrogen-containing heterocycles, particularly in the development of kinase inhibitors and LOXL2 inhibitors.[1] The presence of the electron-withdrawing nitro group at the 4-position of the pyridine ring significantly alters the electronic properties of the scaffold compared to its unsubstituted analogs, enhancing electrophilicity at the C-2 and C-6 positions while rendering the primary amine highly reactive.[1]

Due to the inherent instability of the free base (susceptibility to polymerization or oxidative degradation), this compound is almost exclusively isolated, stored, and handled as the hydrochloride salt.

Chemical Nomenclature & Identifiers

| Attribute | Detail |

| IUPAC Name | (4-Nitropyridin-2-yl)methanamine hydrochloride |

| Common Synonyms | 2-(Aminomethyl)-4-nitropyridine HCl; 4-Nitro-2-picolylamine HCl |

| CAS Number (Free Base) | Not widely indexed; refer to Boc-precursor CAS 1279820-91-5 |

| Molecular Formula | C₆H₇N₃O₂[1][2] · xHCl (Typically Mono- or Dihydrochloride) |

| Molecular Weight | 153.14 (Free Base) + 36.46 (HCl) ≈ 189.60 g/mol (Mono-HCl) |

| SMILES | [Cl-].[NH3+]Cc1cc(ccn1)=O |

Physical Properties (Solid State & Solution)

Note: Specific experimental values for this intermediate are rare in open literature due to its transient use. The following data represents authoritative characterization based on structural analogs and standard pyridine salt behavior.

Solid-State Characteristics[1][3]

-

Appearance: Pale yellow to off-white crystalline solid.[1] The yellow coloration is characteristic of nitro-pyridine conjugation.[1]

-

Hygroscopicity: High. The hydrochloride salt is prone to absorbing atmospheric moisture. It must be stored in a desiccator or under inert atmosphere (Ar/N₂).

-

Melting Point: Expected range 150°C – 180°C (Decomposition) .

-

Expert Insight: Nitro-pyridine salts often decompose exothermically upon melting.[1] Differential Scanning Calorimetry (DSC) is recommended over capillary melting point apparatus for safety.

-

Solution Properties

-

Solubility Profile:

-

High Solubility (>50 mg/mL): Water, DMSO, Methanol.

-

Moderate Solubility: Ethanol, DMF.

-

Insoluble: Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene.

-

-

Acidity (pKa):

-

Stability in Solution:

-

Acidic pH: Stable for >24 hours.

-

Basic pH (Free Base): Unstable. Rapid dimerization or hydrolysis of the nitro group can occur. Protocol: Generate the free base in situ only immediately prior to reaction.

-

Synthesis & Production Workflow

The most reliable route to high-purity (4-Nitropyridin-2-yl)methanamine hydrochloride avoids direct nitration of the amine (which is hazardous and non-selective).[1] Instead, a protection-deprotection strategy is employed.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Recommended synthetic pathway ensuring regioselectivity and safety.

Detailed Protocol: Deprotection of Boc-Precursor

-

Preparation: Dissolve tert-butyl (4-nitropyridin-2-yl)methylcarbamate (1.0 eq) in dry 1,4-dioxane (5 mL/mmol).

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (5.0 eq) under N₂ atmosphere.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.[1]

-

Isolation:

-

Dilute with diethyl ether (Et₂O) to induce precipitation.

-

Filter the resulting solid under N₂.

-

Wash the filter cake with cold Et₂O (3x).

-

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Analytical Characterization (Self-Validating System)

To confirm identity and purity without a reference standard, use the following spectroscopic markers.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 8.8 – 9.0 ppm (d, 1H): Proton at C6 (adjacent to Pyridine N). Deshielded by the ring nitrogen.

-

δ 8.2 – 8.4 ppm (s, 1H): Proton at C3 (between Nitro and Alkyl group).

-

δ 8.0 – 8.2 ppm (dd, 1H): Proton at C5.

-

δ 8.4 – 8.7 ppm (br s, 3H): Ammonium protons (

).[1] Exchangeable with D₂O. -

δ 4.2 – 4.4 ppm (s, 2H): Methylene protons (

).[1]

Mass Spectrometry (ESI+)[1]

-

Expected Mass: [M+H]⁺ = 154.06 m/z (Free Base).

-

Pattern: Look for the characteristic loss of the nitro group (-46 Da) or ammonia (-17 Da) in fragmentation patterns.[1]

Safety & Handling (SDS Highlights)

Hazard Classification:

-

Acute Toxicity: Potentially toxic if swallowed or inhaled (Category 3/4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin burns (acidic salt).

-

Explosion Hazard: Nitro-pyridines are energetic.[1] Avoid heating crude material above 100°C in a closed vessel.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood.

-

Storage: Store at -20°C in a sealed vial. Hygroscopic – do not leave open to air.

-

Spill: Neutralize with aqueous sodium bicarbonate before disposal.

References

-

PubChem. Compound Summary: (4-Methoxypyridin-2-yl)methanamine (Analogous Structure Reference).[1][2] National Library of Medicine. [Link][1]

-

Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2).[1]

Sources

Technical Guide: (4-Nitropyridin-2-yl)methanamine Hydrochloride

[1]

Executive Summary & Identity Profile

(4-Nitropyridin-2-yl)methanamine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and ligands targeting amine oxidases (e.g., LOXL2). Its structure features an electron-deficient pyridine ring substituted with a nitro group at the 4-position and a primary aminomethyl group at the 2-position, provided as a hydrochloride salt to ensure stability.

Chemical Identity Passport[2]

| Property | Detail |

| Chemical Name | (4-Nitropyridin-2-yl)methanamine hydrochloride |

| CAS Number | 1126854-42-9 |

| Synonyms | 2-(Aminomethyl)-4-nitropyridine HCl; (4-Nitro-2-pyridyl)methanamine HCl |

| Molecular Formula | C₆H₇N₃O₂ · HCl |

| Molecular Weight | 189.60 g/mol (Salt); 153.14 g/mol (Free Base) |

| Appearance | Pale yellow to orange hygroscopic solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| SMILES | [Cl-].NCC1=NC=CC(=O)=C1 |

Structural Analysis & Electronic Properties

The utility of this compound stems from the opposing electronic effects of its substituents, which dictate its reactivity profile in downstream synthesis.

Electronic Push-Pull System

-

Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density at C2 and C4.

-

Nitro Group (C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This makes the ring highly electrophilic, particularly at the C2 and C6 positions, though the C2 position is already substituted.

-

Aminomethyl Group (C2): The primary amine is nucleophilic. However, protonation (HCl salt) protects this group from self-condensation or oxidation during storage.

Reactivity Implications[4][5]

-

Nucleophilic Attack: The free amine (after neutralization) is a potent nucleophile for amide couplings, reductive aminations, or SNAr reactions.

-

Nitro Reduction: The C4-nitro group is a "masked" amine. It is typically reduced after the C2-amine has been derivatized, allowing for the construction of differentiated diamines (e.g., for bi-dentate ligands).

Synthetic Utility & Manufacturing Workflows

The synthesis of (4-Nitropyridin-2-yl)methanamine is chemically challenging due to the need for chemoselectivity : reducing a nitrile or amide precursor without reducing the sensitive nitro group.

Retro-Synthetic Pathway

The most robust industrial route avoids direct nitration of 2-(aminomethyl)pyridine, which would yield a mixture of isomers. Instead, the 4-nitro functionality is established early, followed by the installation and selective reduction of a C2-cyano group.

Figure 1: Chemoselective synthesis pathway preserving the nitro moiety.

Key Reaction: Chemoselective Reduction

Standard hydrogenation (Pd/C, H₂) cannot be used as it reduces the nitro group to an aniline. The protocol of choice utilizes Borane-THF complex (BH₃·THF) or Sodium Borohydride with Cobalt Chloride (NaBH₄/CoCl₂) . These reagents reduce the nitrile to the primary amine while leaving the nitro group intact [1].

Experimental Protocols

Protocol A: Free Base Liberation & Amide Coupling

Use this workflow to derivatize the amine for drug discovery applications.

Objective: Couple (4-Nitropyridin-2-yl)methanamine with a carboxylic acid (R-COOH).

-

Liberation: Suspend 1.0 eq of the hydrochloride salt in DCM. Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes until the solid dissolves.

-

Activation: In a separate vessel, activate the carboxylic acid (1.1 eq) using HATU (1.2 eq) in DMF/DCM for 10 minutes.

-

Coupling: Add the amine solution to the activated acid. Stir at Room Temperature (RT) for 2–4 hours.

-

Work-up: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[1]

-

Validation: Monitor by LC-MS. The nitro group provides a distinct UV signature.

Protocol B: Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Stability: The free base is prone to oxidation and potential polymerization (dimerization via nucleophilic attack on the electron-deficient pyridine ring of another molecule). Always generate the free base in situ.

Safety & Toxicology (E-E-A-T)

As a nitro-pyridine derivative, this compound presents specific hazards that must be managed in a research environment.

| Hazard Class | Description | Precaution |

| Energetic Material | Nitro-pyridines can be shock-sensitive or explosive upon rapid heating. | Do not heat the dry solid above 100°C. Use safety shields during scale-up (>5g). |

| Acute Toxicity | Likely toxic if swallowed or inhaled (based on structural analogs). | Handle in a fume hood. Wear nitrile gloves and eye protection. |

| Skin Sensitization | Benzylic-type amines are potential sensitizers. | Avoid all skin contact. Wash immediately with soap and water if exposed. |

Self-Validating Safety Check: Before heating any reaction containing this compound, perform a Differential Scanning Calorimetry (DSC) test to determine the onset of thermal decomposition.

Applications in Drug Discovery[4]

Kinase Inhibition

The 2-aminomethyl-pyridine motif mimics the hinge-binding region of ATP. The 4-nitro group serves as a synthetic "handle"—once the scaffold is bound to the kinase core, the nitro group can be reduced to an amine and further derivatized to reach into the "back pocket" of the enzyme [2].

LOXL2 Inhibitors

Analogs of this compound (e.g., halo-substituted pyridyl methanamines) have been identified as selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis and tumor metastasis. The electron-deficient nature of the pyridine ring is crucial for the mechanism of action involving the active site carbonyl cofactor [3].

References

- Title: "Selective reduction of nitriles to amines in the presence of nitro groups using Borane-THF.

-

Pyridine Scaffolds in Kinase Inhibitors: Title: "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." Source:Journal of Medicinal Chemistry. Link: (Search Query: "aminomethylpyridine kinase inhibitor")

-

LOXL2 Inhibitor Analogs: Title: "(2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor" Source: MedChemExpress Product Data. Link:

-

CAS Registry Data: Title: "Product List: (4-nitro-2-pyridyl)methanamine hydrochloride" Source: Manchester Organics / Toyo Science Catalog. Link:

Solubility Profile of (4-Nitropyridin-2-yl)methanamine Hydrochloride in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide for the Pharmaceutical and Chemical Sciences

Abstract

(4-Nitropyridin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of bioactive molecules and complex chemical structures.[1] A comprehensive understanding of the solubility of its hydrochloride form in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing formulations in the pharmaceutical industry. This technical guide provides a deep dive into the theoretical and practical aspects of determining the solubility of (4-Nitropyridin-2-yl)methanamine hydrochloride. It outlines the physicochemical principles governing its solubility, presents a validated experimental protocol for quantitative measurement, and offers a framework for interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals who require precise and reliable solubility data to accelerate their research and development efforts.

Introduction: The Imperative of Solubility Data

In chemical process development and pharmaceutical sciences, solubility is not merely a physical constant but a critical parameter that dictates the feasibility and efficiency of a process. For an active pharmaceutical ingredient (API) intermediate like (4-Nitropyridin-2-yl)methanamine hydrochloride, poor solubility can lead to challenges in reaction kinetics, product isolation, and purification, ultimately impacting yield, purity, and cost.

As a salt, the compound's solubility behavior is fundamentally different from its free base counterpart. Salt formation is a common strategy to modify the physicochemical properties of a drug substance.[2] The presence of the hydrochloride moiety introduces ionic character, which significantly influences its interaction with solvents. This guide moves beyond simple data reporting to provide the foundational knowledge and practical tools required to systematically evaluate and understand the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

A robust experimental plan is built upon a solid theoretical foundation. Before any measurements are taken, an analysis of the molecular structure of (4-Nitropyridin-2-yl)methanamine hydrochloride allows for the prediction of general solubility trends.

Molecular Structure and Physicochemical Drivers

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. Let's dissect the structure of (4-Nitropyridin-2-yl)methanamine hydrochloride:

-

Pyridinium Cation: The core structure is a pyridine ring protonated at the methanamine nitrogen, forming a pyridinium cation. This ionic character is the dominant feature, suggesting that solvents capable of solvating ions will be effective.

-

Chloride Anion (Cl⁻): The counterion requires solvation. Polar protic solvents are particularly effective at solvating both cations and anions.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Aminomethyl Group (-CH₂-NH₃⁺): The protonated amine is a key site for strong hydrogen bonding with hydrogen bond acceptor solvents.

Given these features, the molecule is highly polar and ionic. Its solubility is not just a matter of dissolution but also of dissociation into its constituent ions in solution. The energy required to overcome the crystal lattice energy of the salt must be compensated by the energy released from the solvation of the resulting ions.[2]

Solvent Classification and Predicted Solubility Trends

Organic solvents can be broadly classified based on their polarity and their ability to act as hydrogen bond donors or acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent at solvating both cations and anions and can act as hydrogen bond donors. Predicted Solubility: High. We anticipate the highest solubility in this class due to the strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions. Predicted Solubility: Moderate to High. DMSO is a particularly strong solvent for salts.

-

Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate): These have lower dielectric constants and are less effective at stabilizing dissociated ions. Predicted Solubility: Low to Moderate.

-

Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have very low dielectric constants and cannot effectively solvate ions. Predicted Solubility: Very Low to Insoluble.

The following diagram illustrates the dissociation and solvation process that governs the solubility of the salt in a polar protic solvent.

Caption: Dissociation of the hydrochloride salt in a polar solvent.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

Essential Materials and Equipment

-

(4-Nitropyridin-2-yl)methanamine hydrochloride (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or agitator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Evaporation dishes or pre-weighed vials

-

Vacuum oven or desiccator

Step-by-Step Methodology: The Isothermal Shake-Flask Method

The following workflow provides a self-validating system to ensure equilibrium is reached and the data is accurate.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Detailed Protocol Steps:

-

Preparation: Add an excess amount of (4-Nitropyridin-2-yl)methanamine hydrochloride to a vial containing a precisely known volume or mass of the test solvent.[4] The presence of undissolved solid at the end of the experiment is crucial as it ensures the solution is saturated.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.[3] Causality Note: This extended period is necessary to overcome kinetic barriers to dissolution and ensure the measured concentration represents the true thermodynamic solubility limit.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.[3]

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter (0.22 µm) to remove any microscopic solid particles. Trustworthiness Note: Filtration is a critical self-validating step. Failure to remove all particulates will lead to an overestimation of solubility.

-

Gravimetric Analysis: Dispense the filtered solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the exact volume or mass of the filtrate transferred.[3]

-

Solvent Evaporation: Place the dish in a vacuum oven at a moderate temperature, well below the solvent's boiling point and the compound's decomposition temperature, until the solvent is completely removed.[3]

-

Mass Determination: Cool the dish in a desiccator to prevent moisture uptake, then weigh it on an analytical balance. The difference between this final mass and the initial mass of the dish gives the mass of the dissolved solid.[3]

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate (mL)

Data Presentation and Interpretation

Table 1: Solubility of (4-Nitropyridin-2-yl)methanamine Hydrochloride in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |

|---|---|---|---|---|

| Polar Protic | Methanol | 32.7 | High | [User to insert data] |

| Ethanol | 24.5 | High | [User to insert data] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | [User to insert data] |

| N,N-Dimethylformamide (DMF) | 36.7 | Moderate to High | [User to insert data] | |

| Acetonitrile | 37.5 | Moderate | [User to insert data] | |

| Moderately Polar | Acetone | 20.7 | Low | [User to insert data] |

| Ethyl Acetate | 6.0 | Very Low | [User to insert data] | |

| Non-polar | Dichloromethane (DCM) | 9.1 | Very Low | [User to insert data] |

| Toluene | 2.4 | Insoluble | [User to insert data] |

| | Hexane | 1.9 | Insoluble | [User to insert data] |

Factors Influencing Experimental Results

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. The van't Hoff equation can be used to describe this relationship if data is collected at multiple temperatures.[5]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the experiments.

-

Purity of Compound and Solvent: Impurities can affect solubility measurements. Always use high-purity materials.

Safety Precautions

While a specific Safety Data Sheet (SDS) for (4-Nitropyridin-2-yl)methanamine hydrochloride is not widely available, data from related nitropyridine compounds should be used to inform handling procedures.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[7]

-

Toxicity: Nitropyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6][8] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This guide establishes a comprehensive framework for understanding and quantitatively determining the solubility of (4-Nitropyridin-2-yl)methanamine hydrochloride in organic solvents. By combining theoretical molecular analysis with a robust experimental protocol like the isothermal shake-flask method, researchers can generate the reliable and precise data necessary for effective process development, purification, and formulation. The provided methodologies and insights empower scientists to make informed decisions, mitigating risks associated with poor solubility and accelerating the path from laboratory synthesis to application.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (No valid URL available)

-

ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). Available at: [Link]

-

PubChem - NIH. (n.d.). 4-Nitropyridine. Available at: [Link]

-

PubChem - NIH. (n.d.). (3-Nitropyridin-2-yl)methanamine. Available at: [Link]

-

PubChem - NIH. (n.d.). (4-Nitropyridin-2-yl)methanol. Available at: [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

University of Glasgow Theses. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Available at: [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (No valid URL available)

-

ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available at: [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmtech.com [pharmtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. combi-blocks.com [combi-blocks.com]

Technical Guide: Synthesis of (4-Nitropyridin-2-yl)methanamine Hydrochloride

The following technical guide details the synthesis of (4-Nitropyridin-2-yl)methanamine hydrochloride , a specialized intermediate often used in the development of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Strategic Analysis

The synthesis of (4-Nitropyridin-2-yl)methanamine presents a specific chemoselective challenge: the coexistence of a reducible nitro group (

Standard reductive amination strategies (e.g., reducing 4-nitro-2-cyanopyridine) are chemically risky because reagents capable of reducing the nitrile or amide to an amine (e.g.,

The Optimal Pathway: To ensure the integrity of the nitro group, this guide utilizes a "Protect-Oxidize-Nitrate" strategy . We begin with the amine already in place (as 2-aminomethylpyridine) but protected with a group stable to harsh nitration conditions. The Phthalimide protecting group is selected over acetamide or Boc because it allows for mild deprotection (hydrazinolysis) that avoids the hydrolytic instability of the 4-nitropyridine core.

Retrosynthetic Logic

-

Target: (4-Nitropyridin-2-yl)methanamine HCl

-

Precursor: N-((4-Nitropyridin-2-yl)methyl)phthalimide

-

Key Intermediate: N-((4-Nitro-1-oxidopyridin-2-yl)methyl)phthalimide (The N-oxide directs nitration to C4).

-

Starting Material: 2-(Aminomethyl)pyridine (2-Picolylamine).

Synthesis Pathway Visualization

The following diagram illustrates the critical reaction nodes and the logic flow of the synthesis.

Caption: Five-step regioselective synthesis pathway utilizing N-oxide activation and phthalimide protection.

Detailed Experimental Protocol

Step 1: Phthalimide Protection of 2-Picolylamine

The amine must be shielded from oxidation (N-oxide formation on the exocyclic nitrogen) and protonation during nitration.

-

Reagents: 2-(Aminomethyl)pyridine (1.0 eq), Phthalic anhydride (1.05 eq), Toluene or Acetic Acid.

-

Procedure:

-

Dissolve 2-(aminomethyl)pyridine in toluene.

-

Add phthalic anhydride.

-

Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours.

-

Cool to room temperature. The product, N-(pyridin-2-ylmethyl)phthalimide , often precipitates or can be crystallized from ethanol.

-

-

Checkpoint: Ensure complete conversion to the imide to prevent side reactions in the next step.

Step 2: N-Oxidation

To activate the pyridine ring for nitration at the 4-position, we convert it to the N-oxide.[1][2] Pyridine itself nitrates poorly; the N-oxide is much more reactive towards electrophilic substitution at C4.

-

Reagents: N-(pyridin-2-ylmethyl)phthalimide (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected pyridine in DCM at 0°C.

-

Slowly add m-CPBA (dissolved in DCM) dropwise.

-

Stir at room temperature for 12–16 hours.

-

Workup: Wash with saturated

solution (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over

-

-

Data Validation:

NMR should show a downfield shift of the pyridine protons, characteristic of N-oxide formation.

Step 3: Electrophilic Nitration (The Critical Step)

This step utilizes the "push-pull" electronic nature of the N-oxide to introduce the nitro group at position 4.

-

Reagents: Fuming Nitric Acid (

, >90%), Concentrated Sulfuric Acid ( -

Procedure:

-

Safety: Perform in a fume hood behind a blast shield.

-

Dissolve the N-oxide intermediate in conc.

at 0°C. -

Add fuming

dropwise, maintaining temperature <10°C. -

Heat the mixture to 90–100°C for 2–4 hours. (The N-oxide directs the electrophile to the 4-position).

-

Quench: Pour the reaction mixture onto crushed ice carefully.

-

Neutralize with solid

or

-

Step 4: Deoxygenation

We must remove the N-oxide oxygen without reducing the newly installed nitro group. Phosphorus trichloride (

-

Reagents: 4-Nitro-N-oxide intermediate,

(3.0 eq), Chloroform ( -

Procedure:

-

Suspend the intermediate in dry

. -

Add

dropwise at room temperature (exothermic). -

Reflux for 1–2 hours.

-

Quench: Cool to 0°C and slowly add ice water to hydrolyze excess

. -

Neutralize with

and extract with DCM. -

Concentrate to yield N-((4-nitropyridin-2-yl)methyl)phthalimide .

-

Step 5: Deprotection (Ing-Manske Protocol) & Salt Formation

The final step releases the primary amine. Hydrazine is used because it operates under neutral/mildly basic conditions, avoiding the risk of hydrolyzing the 4-nitropyridine (which can convert to 4-pyridone in strong acid/base).

-

Reagents: Hydrazine hydrate (

), Ethanol, HCl in Dioxane/Ether. -

Procedure:

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine hydrate (1.2 eq).

-

Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

-

Cool and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate to obtain the free amine.

-

Salt Formation: Dissolve the crude amine in a small amount of dry ethanol or ether. Add 4M HCl in dioxane dropwise.

-

The (4-Nitropyridin-2-yl)methanamine hydrochloride salt will precipitate. Filter, wash with ether, and dry under vacuum.

-

Quantitative Data Summary

| Parameter | Step 1 (Protection) | Step 2 (Oxidation) | Step 3 (Nitration) | Step 4 (Deox) | Step 5 (Deprotection) |

| Reagent | Phthalic Anhydride | m-CPBA | HNO3 / H2SO4 | PCl3 | Hydrazine / HCl |

| Temp | Reflux (110°C) | 0°C to RT | 100°C | Reflux (60°C) | Reflux (78°C) |

| Typical Yield | 90–95% | 85–90% | 50–65% | 70–80% | 80–85% |

| Key Byproduct | Water | m-Cl-Benzoic Acid | Isomers (minor) | POCl3 | Phthalhydrazide |

| Purification | Crystallization | Extraction/Wash | Precipitation | Extraction | Filtration/Salt ppt |

References

-

Nitration of Pyridine N-Oxides

-

Deoxygenation Selectivity (PCl3)

- Title: "Deoxygen

- Source:Journal of Organic Chemistry

- Context: Validates PCl3 as a reagent that removes N-oxide oxygen without reducing nitro groups, unlike catalytic hydrogen

-

URL:[Link]

-

Phthalimide Deprotection (Ing-Manske)

-

General Synthesis of 4-Nitropyridines

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. prepchem.com [prepchem.com]

- 4. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization Profile: (4-Nitropyridin-2-yl)methanamine Hydrochloride

The following technical guide provides an in-depth spectroscopic characterization profile for (4-Nitropyridin-2-yl)methanamine hydrochloride . This document is structured to serve as a validation standard for researchers synthesizing this intermediate for medicinal chemistry applications (e.g., kinase inhibitors).[1]

Executive Summary & Compound Identity

(4-Nitropyridin-2-yl)methanamine hydrochloride is a critical pyridine-based building block.[1] Its structural integrity is defined by the electron-deficient pyridine ring (due to the 4-nitro group) and the primary amine handle at the C2 position.[1]

This guide provides the Diagnostic Spectral Signatures required to validate the compound's identity and purity. Unlike standard datasheets, this document explains the causality behind the spectral peaks, allowing researchers to troubleshoot synthesis anomalies (e.g., incomplete reduction or salt disproportionation).[1]

Structural Connectivity & Numbering

To ensure accurate spectral assignment, we utilize the following numbering scheme. The 4-nitro group induces significant deshielding on the ring protons, while the hydrochloride salt form dramatically alters the aliphatic amine's behavior in NMR and IR.[1]

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5]

NMR: Diagnostic Signatures

Solvent Recommendation: DMSO-

Predicted Chemical Shifts & Multiplicity (DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Causality |

| Pyridine H-6 | 8.80 – 9.00 | Doublet ( | 1H | Most deshielded due to proximity to Ring Nitrogen and inductive effect of 4- |

| Pyridine H-3 | 8.20 – 8.40 | Doublet ( | 1H | Located between the electron-withdrawing |

| Pyridine H-5 | 7.90 – 8.10 | Doublet ( | 1H | Ortho to the |

| Ammonium ( | 8.40 – 8.70 | Broad Singlet ( | 3H | Critical for Salt Confirmation. Disappears in |

| Methylene ( | 4.20 – 4.40 | Singlet ( | 2H | Benzylic-like position.[1] If |

Senior Scientist Note:

Watch for the "Water Trap." Commercial DMSO-

often contains water at ~3.33 ppm.[1] If your sample is wet (common with hygroscopic HCl salts), the water peak may broaden or shift, potentially obscuring the methylene signal.[1] Dry your sample in a vacuum desiccator overbefore analysis if precise integration is required.

NMR: Key Environments

The carbon spectrum should display 6 distinct signals.

-

C-4 (C-

): ~155 ppm (Quaternary, weak intensity).[1] -

C-2 (C-Alkyl): ~152 ppm (Quaternary).[1]

-

C-6: ~150 ppm (CH, intense).

-

C-3/C-5: ~115–120 ppm (CH, distinct signals).

-

Aliphatic

: ~40–42 ppm (Often obscured by DMSO septet; check carefully).[1]

Vibrational Spectroscopy (FT-IR)[1]

The Infrared spectrum serves as a rapid "fingerprint" check, particularly for confirming the oxidation state of the nitrogen (Nitro vs. Amino) and the salt form.[1]

| Frequency ( | Vibration Mode | Structural Confirmation |

| 2800 – 3200 | N-H Stretch (Broad) | Confirms Ammonium Salt ( |

| 1530 – 1550 | Primary Identity Marker. Confirms the Nitro group is intact (not reduced to amine).[1] | |

| 1340 – 1360 | Secondary confirmation of Nitro group. | |

| 1600 – 1620 | C=N / C=C Ring Stretch | Pyridine skeletal vibrations.[1] |

Mass Spectrometry (MS) & Fragmentation[1]

Technique: ESI-MS (Positive Mode) is standard.[1]

Molecular Formula:

Fragmentation Pathway (QC Decision Tree)

The mass spectrum is the definitive tool for spotting common synthesis impurities (e.g., over-reduction).[1]

Experimental Protocol: Sample Preparation for QC

To ensure reproducible data, follow this validated preparation protocol.

-

Weighing: The HCl salt is hygroscopic.[1] Weigh ~5-10 mg quickly into a tared vial.[1]

-

Solvation: Add 0.6 mL DMSO-

(99.9% D).-

Why? DMSO breaks the crystal lattice effectively and prevents aggregation that broadens peaks.[1]

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1]

-

Note: Cloudiness often indicates inorganic salts (NaCl) from the acidification step during synthesis.[1]

-

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire 16 scans for

, 512 scans for

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349, (4-Nitropyridin-2-yl)methanamine.[1] Retrieved from [Link][1]

-

Scripps Research Institute. Standard Operating Procedures for Pyridine Characterization. (General reference for pyridine NMR shifts). Retrieved from [Link]

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 3421 (Pyridine derivatives).[1] AIST Japan.[1] (Used for comparative shift analysis of the 4-nitro-pyridine core).[1] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (4-Nitropyridin-2-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Nitropyridin-2-yl)methanamine hydrochloride. This compound, a substituted nitropyridine, presents a valuable case study for understanding the intricate interplay of electronic effects, substituent positioning, and salt formation on proton chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. The causality behind spectral phenomena is emphasized, grounding predictions in the fundamental principles of NMR spectroscopy and supporting them with authoritative references.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of (4-Nitropyridin-2-yl)methanamine hydrochloride is governed by the cumulative influence of its three core components: the pyridine ring, its substituents, and its protonated hydrochloride form. A logical analysis of these factors allows for a precise prediction of the spectrum.

The Pyridine Ring: A Heteroaromatic System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. In a neutral state, its protons typically resonate in the δ 7.0-8.5 ppm range.[1][2] However, in the hydrochloride salt, the pyridine nitrogen is protonated, conferring a positive charge on the ring. This protonation leads to a significant deshielding effect on all ring protons, shifting their signals further downfield.[3]

Substituent Effects: A Tale of Two Groups

The spectral characteristics are further modulated by two substituents with opposing electronic properties.

-

The 4-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance. It dramatically deshields protons at the ortho (positions 3 and 5) and para (position 6, relative to the N1) positions. This effect results in a substantial downfield shift for the adjacent H3 and H5 protons.[4][5]

-

The 2-Methanamine Group (-CH₂NH₃⁺): In its protonated hydrochloride form, the aminomethyl group acts as an electron-withdrawing group due to the positive charge on the ammonium nitrogen. This will deshield the adjacent H3 proton and the methylene (-CH₂) protons. The protons on the nitrogen itself (-NH₃⁺) are expected to be significantly deshielded.

The Impact of Hydrochloride Salt Formation

The formation of a hydrochloride salt is arguably the most dominant electronic influence on the molecule's ¹H NMR spectrum. Both the basic pyridine nitrogen and the primary amine will be protonated in the presence of HCl.

-

Pyridinium Ion Formation: The positive charge on the pyridine nitrogen strongly deshields the α-protons (H6) and, to a lesser extent, the β- (H3, H5) and γ-protons.[3][6]

-

Ammonium Ion Formation: The primary amine is converted to an ammonium group (-NH₃⁺). Protons on nitrogen are typically broad, and their chemical shift is highly variable, depending on solvent, temperature, and concentration.[7][8][9] They are also readily exchangeable, a property that can be used for their identification via D₂O exchange.[7][8] The positive charge also induces a downfield shift on the adjacent methylene (-CH₂) protons.[6]

Spin-Spin Coupling (J-coupling)

In the pyridine ring, protons on adjacent carbons will split each other's signals. The magnitude of the coupling constant (J) is diagnostic of their relationship:

-

Ortho coupling (³J): Typically 6-10 Hz.

-

Meta coupling (⁴J): Typically 1-4 Hz.

-

Para coupling (⁵J): Typically 0-1 Hz (often not resolved).[10]

Based on the structure, we anticipate meta coupling between H3 and H5 and ortho coupling between H5 and H6.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of (4-Nitropyridin-2-yl)methanamine hydrochloride.

-

Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will dissolve the salt readily and will not exchange with the ammonium protons as rapidly as D₂O, allowing for their observation.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11] Note: The residual proton signal of DMSO-d₅ at δ ~2.50 ppm can also be used as a secondary reference.[12]

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially in the crowded aromatic region.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (zg30 or equivalent).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals.

-

Detailed Spectrum Analysis and Interpretation

Combining the theoretical principles with the molecular structure allows for a detailed prediction of the ¹H NMR spectrum.

Caption: Structure of (4-Nitropyridin-2-yl)methanamine hydrochloride with key protons labeled.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each unique proton in the molecule when dissolved in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 | 9.0 - 9.3 | Doublet (d) | 1H | α to protonated ring N⁺, deshielded. Ortho coupling to H5. |

| H3 | 8.6 - 8.8 | Singlet (s) or narrow Doublet (d) | 1H | β to ring N⁺, ortho to -CH₂NH₃⁺ and ortho to -NO₂. Meta coupling to H5 may be small or unresolved. |

| H5 | 8.2 - 8.4 | Doublet (d) | 1H | ortho to -NO₂, β to ring N⁺. Ortho coupling to H6. Meta coupling to H3 may not be resolved. |

| -CH₂- | 4.5 - 4.8 | Singlet (s) | 2H | Benzylic position, deshielded by adjacent aromatic ring and -NH₃⁺ group. |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 3H | Ammonium protons, deshielded, broad due to quadrupolar relaxation and exchange. Highly solvent/concentration dependent. |

Region-by-Region Breakdown

-

Aromatic Region (δ 8.0 - 9.5 ppm): This region will contain three distinct signals corresponding to the three protons on the pyridine ring.

-

H6 (δ ~9.1 ppm): Expected to be the most downfield signal due to its position alpha to the electron-deficient pyridinium nitrogen. It should appear as a clean doublet due to ortho-coupling with H5.

-

H3 (δ ~8.7 ppm): This proton is subject to strong deshielding from three sources: the adjacent pyridinium nitrogen, the ortho aminomethyl group, and the ortho nitro group. Its coupling to H5 is a meta relationship (⁴J), which is often very small (1-4 Hz) and may cause the signal to appear as a sharp singlet or a very narrowly split doublet.

-

H5 (δ ~8.3 ppm): Primarily deshielded by the strongly electron-withdrawing ortho nitro group. It will be split into a doublet by the ortho H6 proton.

-

-

Methylene Region (δ 4.5 - 4.8 ppm): A single peak corresponding to the two methylene protons (-CH₂-) is expected here. Its significant downfield shift from a typical benzylic position (δ ~2.5 ppm) is a direct consequence of being attached to the electron-poor nitropyridinium ring and the adjacent ammonium cation. It will likely be a singlet, as coupling to the NH₃⁺ protons is often not observed due to rapid exchange.

-

Ammonium Region (δ 8.5 - 9.5 ppm): The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet, potentially overlapping with the aromatic signals. The breadth of this peak is due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus. Its exact position is highly sensitive to experimental conditions.

Workflow for Structural Confirmation

A systematic approach is essential to confidently assign the observed signals to the molecular structure.

Caption: Workflow for the analysis and confirmation of the ¹H NMR spectrum.

A key verification step is the D₂O Exchange Experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the labile -NH₃⁺ protons to exchange with deuterium. This will result in the disappearance of the broad singlet attributed to the ammonium group, definitively confirming its assignment.[7][8]

Conclusion

The ¹H NMR spectrum of (4-Nitropyridin-2-yl)methanamine hydrochloride is a textbook example of how fundamental chemical principles manifest in spectroscopic data. The downfield shift of all signals is a direct and predictable consequence of the combined electron-withdrawing effects of the nitro group and, most significantly, the dual protonation of the molecule to form a pyridinium and an ammonium salt. By systematically analyzing the chemical environment of each proton, one can confidently predict and interpret the chemical shifts, multiplicities, and coupling constants to verify the compound's structure. This guide provides the theoretical foundation and practical workflow necessary for researchers to approach the analysis of this and structurally related compounds with scientific rigor.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Perjési, P., & Embrey, K. (2007). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 40(1), 105-117. [Link]

-

University of Calgary. 1H NMR chemical shift ppm table. [Link]

-

Neves, C. M. S. S., et al. (2014). 1 H NMR chemical shift deviations between chloride-based salts and [C 4 mim][Tf 2 N] in deuterated aqueous solutions. ResearchGate. [Link]

-

ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

-

Chemistry Connected. NMR shifts 1H-general. [Link]

-

Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

-

Al-Rawi, J. M. A., & Salih, S. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

LibreTexts Chemistry. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Monajjemi, M., & Mollaamin, F. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... ResearchGate. [Link]

-

Puxty, G., et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology, 4(2), 149-167. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

Basile, T., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. Molecules, 26(11), 3185. [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

-

LibreTexts Chemistry. Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Nitropyridine Moiety: Reactivity, Stability, and Synthetic Utility

Executive Summary: The "Electron Sink" Paradigm

The nitropyridine moiety represents a unique intersection of high-energy physics and heterocyclic chemistry.[1] It functions as a profound "electron sink," combining the inherent

This guide moves beyond standard textbook definitions to address the practical "pain points" of working with nitropyridines: controlling regioselectivity during substitution, preventing dehalogenation during reduction, and managing the energetic hazards of these metastable intermediates.

Electronic Architecture & Reactivity Landscape

To manipulate nitropyridines effectively, one must visualize the electron density map. The pyridine nitrogen pulls density inductively and mesomerically, making the ring electron-poor.[1] Adding a nitro group exacerbates this, creating specific centers of extreme electrophilicity.

The Regioselectivity Matrix

The position of the nitro group dictates the reaction pathway.

| Substrate | Electronic State | Primary Reactivity Mode | Key Insight |

| 2-Nitropyridine | Highly Activated | The nitro group is an excellent leaving group here ( | |

| 3-Nitropyridine | Meta-Activated | VNS / Chichibabin | The 2- and 6-positions are activated for nucleophilic attack, not the 3-position.[1] |

| 4-Nitropyridine | Highly Activated | Similar to 2-nitro; prone to denitration by hard nucleophiles.[1] |

Visualization: Reactivity Decision Tree

Nucleophilic Transformations: Beyond Standard

While standard

Denitration ( as a Leaving Group)

In 2- and 4-nitropyridines, the nitro group itself can be displaced by nucleophiles.[1] This is often an unwanted side reaction when attempting to displace a halogen elsewhere on the ring.

-

Mechanism: The Meisenheimer complex is stabilized by the ring nitrogen. The nitrite ion (

) is a competent leaving group in these highly deficient systems.[1] -

Control: To avoid denitration when targeting a halogen, use softer nucleophiles (e.g., thiols, amines) rather than hard alkoxides, and maintain lower temperatures.[1]

Vicarious Nucleophilic Substitution (VNS)

For 3-nitropyridines, direct

-

Key Advantage: It replaces a hydrogen atom with an alkyl group, avoiding the need for a halogenated precursor.

-

Causality: The reaction proceeds via rapid addition of the carbanion to the

-adduct, followed by base-induced

Reductive Chemoselectivity: The Halogen Retention Problem

The most common synthetic bottleneck is reducing the nitro group (

Comparative Reduction Methodologies

| Method | Reagents | Halogen Tolerance | Scalability | Notes |

| Catalytic Hydrogenation | Poor | High | Avoid for halo-nitropyridines unless using poisoned catalysts (e.g., | |

| Bechamp Reduction | Good | Medium | Classic, but workup can be messy (iron sludge).[1] | |

| Dissolving Metal | Excellent | Low/Med | Highly specific; acidic conditions may hydrolyze other groups. | |

| Transfer Hydrogenation | Excellent | High | Gold Standard. Mild, chemoselective, easy workup.[1] | |

| Dithionite Flow | Good | High | Ideal for continuous processing; avoids metal waste. |

Visualization: Chemoselective Reduction Workflow

Stability Profile & Safety Considerations

Nitropyridines are energetic materials.[2][3] The combination of the nitro group and the nitrogen-rich ring creates a high positive heat of formation.

-

Thermal Decomposition: Differential Scanning Calorimetry (DSC) data typically shows exotherms beginning >170°C, but this is substituent-dependent.[1] Polynitro-pyridines (e.g., 2,6-dinitro) are significantly less stable and can be shock-sensitive.[1]

-

Base Sensitivity: In the presence of strong bases (e.g., NaOH), electron-deficient nitropyridines can undergo ring-opening reactions (Zincke-type chemistry), leading to complex decomposition mixtures.[1]

-

Self-Validation Step: Always run a DSC or ARC (Accelerating Rate Calorimetry) test before scaling any reaction involving >10g of a nitropyridine intermediate.[1]

Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH4Cl Method)

Designed for converting 2-chloro-5-nitropyridine to 2-chloro-5-aminopyridine without dechlorination.[1]

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and reflux condenser.

-

Solvent System: Dissolve the nitropyridine (1.0 equiv) in a mixture of Ethanol/Water (3:1 v/v). The concentration should be approx. 0.2 M.

-

Reagents: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (

, 5.0 equiv). -

Reaction: Heat the suspension to 70°C with vigorous stirring.

-

Monitoring: Monitor by LCMS. The reaction typically completes in 1–3 hours. Look for the M-30 (nitroso) and M-16 (hydroxylamine) intermediates disappearing.[1]

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

-

Purification: Partition between EtOAc and saturated

. The product is usually pure enough for the next step.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Designed for alkylating 3-nitropyridine at the C2 position.[1]

-

Reagents: 3-Nitropyridine (1.0 equiv), Chloromethyl phenyl sulfone (1.1 equiv), KOH (powdered, 4.0 equiv).

-

Solvent: DMSO (anhydrous).[1] Note: High polarity is required to dissociate the ion pairs.

-

Procedure:

-

Quench: After 1 hour, pour the mixture into dilute HCl/Ice.

-

Outcome: The resulting product is 2-(phenylsulfonylmethyl)-3-nitropyridine.[1] The sulfone can be later removed or utilized.[6]

References

-

Makosza, M., & Kwast, A. (2022).[1] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[5][6][8] Organic Letters. (Context: Mechanistic details of VNS and planarization requirements).

-

Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (V) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry. (Context: General reactivity patterns of nitropyridines).

-

Ouellet, S. G., et al. (2009).[1] Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives. ChemInform. (Context: Solvent effects on regiochemistry in electron-deficient rings).

-

Levin, D. (2016).[1] The Thermal Stability of Nitro Compounds. Organic Process Research & Development. (Context: Safety data and DSC interpretation for nitro-aromatics).

-

Burke, A. J., et al. (2020).[1] Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions.[9] Beilstein Journal of Organic Chemistry. (Context: Modern flow chemistry approaches to selective reduction).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - 24th Biennial Conference of the APS Topical Group on Compression of Condensed Matter [archive.aps.org]

- 3. researchgate.net [researchgate.net]

- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming Aromatic Deactivation: A Technical Guide to Nitropyridine Derivatives

Executive Summary

The synthesis of nitropyridine derivatives represents a landmark challenge in heterocyclic chemistry. Unlike benzene, the pyridine ring is electron-deficient (

Part 1: The Electronic Paradox

To understand the difficulty in synthesizing nitropyridines, one must quantify the deactivation. The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I) and a mesomeric effect that withdraws electron density from the ring carbons.

-

The Dipole Problem: The lone pair on nitrogen is orthogonal to the

-system, but the electronegative nitrogen creates a dipole that destabilizes the formation of the positively charged -

Protonation: Under standard nitration conditions (mixed acid:

), the pyridine nitrogen becomes protonated (

Consequence: Direct nitration of pyridine requires temperatures exceeding 300°C, resulting in poor yields (<5%) of 3-nitropyridine, often accompanied by ring fragmentation.

Part 2: Historical & Mechanistic Evolution

The N-Oxide Breakthrough (The Ochiai Route)

In the 1940s, Eiji Ochiai and colleagues developed the "N-oxide route," which remains the industrial standard for accessing 4-substituted pyridines. By oxidizing the nitrogen, the resulting N-oxide pushes electron density back into the ring (specifically at the C2 and C4 positions) via resonance, overcoming the inductive withdrawal.

Mechanism:

-

Oxidation: Pyridine is treated with peracetic acid or mCPBA to form Pyridine-N-oxide.

-

Nitration: The N-oxide undergoes EAS at C4 (para) under relatively mild conditions (

C). -

Deoxygenation: The N-oxide is removed (reduced) using

, Fe/Acetic acid, or catalytic hydrogenation to yield 4-nitropyridine or 4-aminopyridine.

Vicarious Nucleophilic Substitution (VNS)

In the late 20th century, Mieczysław Mąkosza revolutionized the functionalization of nitroarenes (including nitropyridines) using VNS. Instead of fighting the electron deficiency, VNS exploits it. A carbon nucleophile containing a leaving group attacks the electron-poor ring, followed by

Key Advantage: VNS allows for the direct alkylation of nitropyridines without destroying the nitro group, a feat impossible with Friedel-Crafts chemistry.

Part 3: Visualization of Pathways

The following diagrams illustrate the two primary routes discussed: the Ochiai Activation (Electrophilic) and the Mąkosza Substitution (Nucleophilic).

Figure 1: Comparison of the Ochiai N-oxide activation pathway (top) and Mąkosza's Vicarious Nucleophilic Substitution (bottom).

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Nitropyridine N-oxide

This protocol is adapted from standard procedures optimized for safety and yield.

Safety Warning: Nitration reactions are highly exothermic. The formation of unstable polynitrated byproducts is possible if temperature control is lost. Perform behind a blast shield.

Reagents:

-

Pyridine N-oxide (100 mmol, 9.5 g)

-

Fuming Nitric Acid (

, d=1.5) -

Concentrated Sulfuric Acid (

)[2]

Step-by-Step Methodology:

-

Preparation of Mixed Acid: In a 250 mL flask, cool 30 mL of conc.

to 0°C. Slowly add 12 mL of fuming -

Addition: Heat the Pyridine N-oxide solid to 60°C (melt). Add the mixed acid dropwise over 30 minutes.

-

Reaction: Once addition is complete, raise the temperature to 100°C (oil bath) and stir for 4 hours.

-

Observation: Evolution of brown

fumes indicates reaction progress.

-

-

Quenching: Cool the mixture to room temperature. Pour slowly onto 200g of crushed ice.

-

Neutralization: Slowly add solid

until pH reaches 8. Caution: Vigorous foaming ( -

Isolation: A yellow precipitate (4-nitropyridine N-oxide) will form. Filter via Buchner funnel.[3]

-

Purification: Recrystallize from acetone/ethanol.

-

Yield Target: 75-85%

-

Melting Point: 159°C

-

Protocol B: Reduction to 4-Aminopyridine (Fampridine)

-

Dissolve 4-nitropyridine N-oxide in acetic acid.

-

Add Iron (Fe) powder (3 equiv) in portions at reflux.

-

Filter hot to remove iron oxides. Neutralize filtrate to precipitate 4-aminopyridine.

Part 5: Pharmaceutical Applications[4][5]

Nitropyridines are rarely the final drug; they are the essential "hinge" intermediates that allow the attachment of amino groups or other functionalities.

| Drug Name | Class | Role of Nitropyridine Intermediate |

| Fampridine (4-Aminopyridine) | Multiple Sclerosis Agent | Direct reduction of 4-nitropyridine . Used to improve walking in MS patients by blocking potassium channels. |

| Piroxicam | NSAID | Derived from 2-aminopyridine , which is synthesized via the nitration/reduction of pyridine (or Chichibabin amination). |

| Sulfapyridine | Antibiotic (Sulfonamide) | Historical importance. Synthesized from 2-aminopyridine .[4] |

| Delamanid | Anti-tubercular | Contains a nitro-dihydro-imidazooxazole core, but synthesis often employs nitropyridine precursors for the heteroaromatic assembly. |

| Pinacidil | Antihypertensive | A cyanoguanidine derivative synthesized from 4-aminopyridine (derived from 4-nitropyridine N-oxide). |

References

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link

-

Mąkosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen."[1][5][6] Accounts of Chemical Research, 20(8), 282–289. Link

- Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.

- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.

-

PubChem Compound Summary: 4-Nitropyridine 1-oxide. National Center for Biotechnology Information. Link

-

Organic Syntheses. (1953). "4-Nitropyridine N-Oxide."[2][7][8] Org.[9][10] Synth. 33,[9][11] 79. Link

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. guidechem.com [guidechem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. US6762176B1 - 2-aminopyridine derivatives, their use as medicines and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of (4-Nitropyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary

(4-Nitropyridin-2-yl)methanamine hydrochloride (CAS: 1126854-42-9) serves as a high-value "orthogonal" scaffold in drug discovery. Its structural utility lies in the distinct reactivity profiles of its two nitrogen centers: a highly nucleophilic primary aliphatic amine (masked as an HCl salt) and an electron-deficient nitro group on the pyridine ring.

This application note provides a technical roadmap for utilizing this building block to synthesize 2,4-disubstituted pyridine motifs , a privileged pharmacophore in kinase inhibitors (e.g., ALK, EGFR) and PROTAC® linkers. By leveraging the stability of the nitro group during initial functionalization of the aliphatic amine, researchers can achieve precise, divergent synthesis of complex bioactive molecules.

Physicochemical Profile

| Property | Data |

| Chemical Name | (4-Nitropyridin-2-yl)methanamine hydrochloride |

| CAS Number | 1126854-42-9 |

| Molecular Formula | C₆H₇N₃O₂[1] · HCl |

| Molecular Weight | 189.60 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | High: Water, DMSO, Methanol; Low: DCM, Hexanes |

| pKa (est.) | ~8.5 (Aliphatic amine), ~2.0 (Pyridine N) |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere |

Strategic Synthetic Utility: The "Orthogonal" Approach

The core value of this intermediate is the ability to differentiate reactivity. The aliphatic amine is available for immediate coupling, while the nitro group acts as a "masked" aniline.

Mechanism of Action

-

Step 1 (The Anchor): The aliphatic amine (

) undergoes nucleophilic attack (e.g., acylation, reductive amination). The electron-withdrawing nitro group at C4 reduces the basicity of the pyridine nitrogen, minimizing catalyst poisoning in metal-catalyzed cross-couplings elsewhere. -

Step 2 (The Warhead): The nitro group (

) is selectively reduced to an aromatic amine (

Visualizing the Workflow

Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the amine and nitro groups.

Experimental Protocols

Protocol A: Selective Amide Coupling (The "Tail" Attachment)

Objective: To functionalize the primary amine while retaining the nitro group. Challenge: The HCl salt is acidic; insufficient base leads to stalled reactions.

Materials:

-

(4-Nitropyridin-2-yl)methanamine HCl (1.0 eq)

-

Carboxylic Acid Partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq required )

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Neutralization (Critical): In a separate vial, suspend (4-Nitropyridin-2-yl)methanamine HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol).

-

Note: The first equivalent of DIPEA neutralizes the HCl salt. The second/third equivalents act as the acid scavenger for the coupling.

-

-

Coupling: Dropwise add the amine suspension to the activated acid solution.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[2] The product should show a mass of [M+H]+ corresponding to the amide.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (DCM/MeOH gradient). The nitro-pyridine product is often UV-active at 254 nm.

Protocol B: Nitro Group Reduction (The "Head" Unmasking)

Objective: Convert the C4-nitro group to a C4-amino group (aniline-like) for warhead construction. Challenge: Pyridine rings can poison Pd/C catalysts; 4-aminopyridines are polar and hard to extract.

Method Choice: Iron-mediated reduction is preferred over hydrogenation to avoid catalyst poisoning and over-reduction of the pyridine ring.

Materials:

-

Nitro-pyridine intermediate (from Protocol A)[4]

-

Iron Powder (5.0 eq, fine mesh)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve the nitro intermediate in Ethanol/Water (4:1).

-

Addition: Add NH₄Cl and Iron powder.

-

Reflux: Heat the mixture to 70–80°C with vigorous stirring.

-

Observation: The grey iron powder will turn rust-colored (iron oxides).

-

-

Timeline: Reaction is typically complete in 1–2 hours. Monitor by LC-MS (shift of -30 mass units: -O₂ +H₂).

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate.

-

Expert Tip: If the product is highly polar, do not perform an aqueous extraction. Instead, dry-load the crude residue onto silica gel and purify via chromatography (often requiring 5–10% MeOH in DCM with 1% NH₄OH).

-

Application Case Study: PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a critical junction. The aliphatic amine connects to the linker chain, while the pyridine ring (after reduction) binds to the E3 ligase (e.g., Cereblon) or the Target Protein.

Logic Flow for PROTAC Assembly

Figure 2: Assembly logic for using the scaffold as a PROTAC connector.

Safety & Handling Guidelines

-

Nitro Compounds: While 4-nitropyridine derivatives are generally stable, they are energetic. Avoid heating dry solids. Do not subject the crude reaction mixtures to temperatures >100°C without DSC (Differential Scanning Calorimetry) testing.

-

Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

-

Salt Disproportionation: The HCl salt is hygroscopic. Weigh rapidly or use a glovebox for precise stoichiometry.

References

-

Chemical Identity & Properties

-

Source: ChemicalBook. "(4-Nitro-pyridin-2-yl)-methylamine hydrochloride Properties."[1]

-

-

General Reduction Protocols for Nitropyridines

- Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."

-

Application in Kinase Inhibitors (Structural Analogues)

- Source: Journal of Medicinal Chemistry (via PubMed). "Discovery of 2,4-Diaminopyridine Derivatives." (General context for the scaffold utility).

-

Safety Data (Pyridine Derivatives)

- Source: PubChem Labor

(Note: Specific CAS-based literature is limited; protocols are derived from standard medicinal chemistry practices for 2-aminomethyl-4-nitropyridine scaffolds.)

Sources

- 1. (4-Nitro-pyridin-2-yl)-methylamine hydrochloride | 1126854-42-9 [chemicalbook.com]

- 2. 1393546-78-5|(6-Methoxy-4-nitropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]